molecular formula C23H24N2O5S B5117692 (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5117692
M. Wt: 440.5 g/mol
InChI Key: PTZTUFUYWRCEIC-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the Benzylidene Group: This step involves the condensation of the thiazolidine intermediate with an aldehyde or ketone, often under basic conditions.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The benzylidene group can be hydrogenated to yield the corresponding alkane.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be facilitated by the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine, while hydrogenation of the benzylidene group would yield an alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be explored for potential therapeutic applications.

    Medicine: It may have potential as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

What sets (5E)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-[(3-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-5-30-20-9-15(4)17(11-19(20)14(2)3)12-21-22(26)24(23(27)31-21)13-16-7-6-8-18(10-16)25(28)29/h6-12,14H,5,13H2,1-4H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZTUFUYWRCEIC-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC3=CC(=CC=C3)[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.